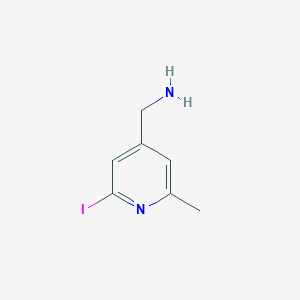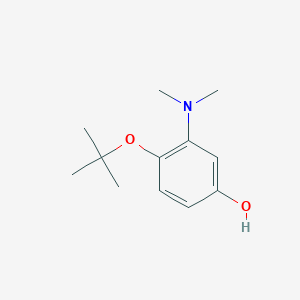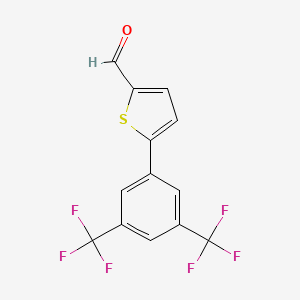
(2-Iodo-6-methylpyridin-4-YL)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodo-6-methylpyridin-4-YL)methylamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a methylamine group at the fourth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-6-methylpyridin-4-YL)methylamine can be achieved through various synthetic routes. One common method involves the iodination of 6-methylpyridin-4-YL)methylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 6-methylpyridin-4-YL)methylamine with an appropriate iodinated reagent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
(2-Iodo-6-methylpyridin-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Azido, cyano, and organolithium-substituted pyridine derivatives.
科学研究应用
(2-Iodo-6-methylpyridin-4-YL)methylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Iodo-6-methylpyridin-4-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the iodine atom and the methylamine group allows for specific binding interactions, which can modulate the activity of the target molecule.
相似化合物的比较
Similar Compounds
(4-Methylpyridin-2-yl)methylamine: Similar structure but lacks the iodine atom.
(2-Methylpyridin-4-YL)methylamine: Similar structure but lacks the iodine atom.
(2-Iodo-4-methylpyridin-6-YL)methylamine: Similar structure but with different positions of the iodine and methyl groups.
Uniqueness
The presence of the iodine atom at the second position and the methyl group at the sixth position of the pyridine ring makes (2-Iodo-6-methylpyridin-4-YL)methylamine unique. This specific arrangement allows for distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
(2-iodo-6-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9IN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4,9H2,1H3 |
InChI 键 |
ATJOKSHUPBJPMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)I)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)




